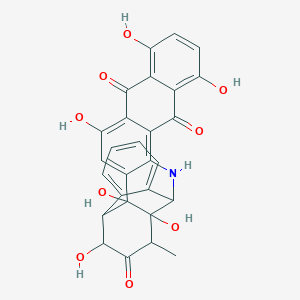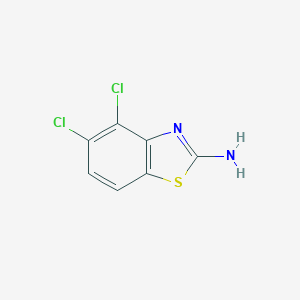![molecular formula C15H17NO2S B160616 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid CAS No. 138568-63-5](/img/structure/B160616.png)
2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid, also known as IPPA, is an organic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly used in scientific research for its ability to inhibit the cyclooxygenase (COX) enzyme, which plays a crucial role in the production of prostaglandins, a group of lipid compounds that regulate inflammation and pain.
作用機序
2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid works by inhibiting the COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. By reducing the production of prostaglandins, 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid reduces inflammation and pain. 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid is a selective inhibitor of COX-2, which is the isoform of the enzyme that is involved in inflammation and pain.
生化学的および生理学的効果
2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid has been shown to have a number of biochemical and physiological effects, including reducing inflammation and pain, inhibiting angiogenesis (the growth of new blood vessels), and inducing apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
One of the advantages of using 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid in lab experiments is its well-established synthesis method and its ability to selectively inhibit COX-2. However, one of the limitations of using 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid. One area of interest is the development of new analogs of 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid that may have improved efficacy and reduced toxicity. Another area of interest is the investigation of the role of COX enzymes in cancer progression and the potential use of 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid as a cancer therapy. Finally, there is a need for further studies to fully understand the biochemical and physiological effects of 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid and its potential applications in various disease models.
合成法
2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid can be synthesized through a multistep process involving the reaction of 4-isopropyl-2-mercaptobenzothiazole with 2-bromoacetic acid, followed by a series of chemical transformations that result in the final product. The synthesis of 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid is well-established and has been extensively studied in the literature.
科学的研究の応用
2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid has been widely used in scientific research to investigate the role of COX enzymes in various physiological processes, including inflammation, pain, and cancer. It has been shown to be effective in reducing inflammation and pain in animal models of arthritis and other inflammatory diseases.
特性
CAS番号 |
138568-63-5 |
|---|---|
製品名 |
2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid |
分子式 |
C15H17NO2S |
分子量 |
275.4 g/mol |
IUPAC名 |
2-[4-(4-propan-2-yl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H17NO2S/c1-9(2)13-8-19-14(16-13)12-6-4-11(5-7-12)10(3)15(17)18/h4-10H,1-3H3,(H,17,18) |
InChIキー |
CSBVYBCTSGSOQN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CSC(=N1)C2=CC=C(C=C2)C(C)C(=O)O |
正規SMILES |
CC(C)C1=CSC(=N1)C2=CC=C(C=C2)C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



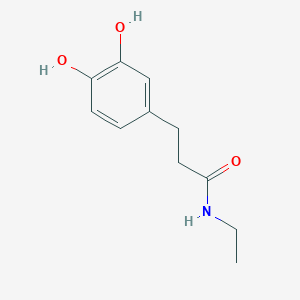
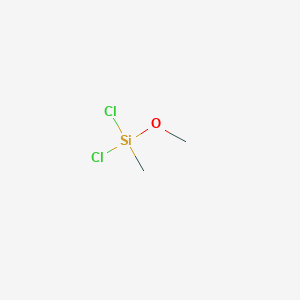
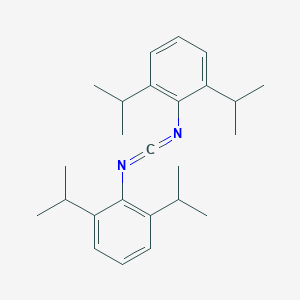
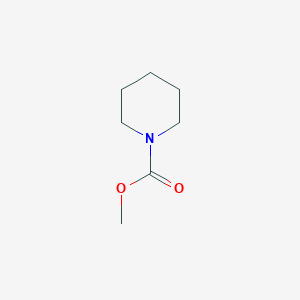
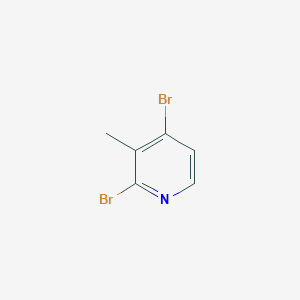
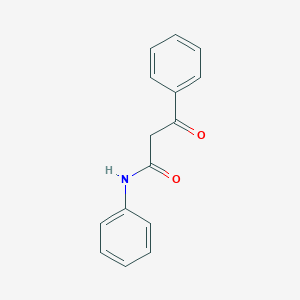
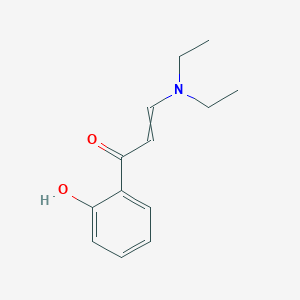
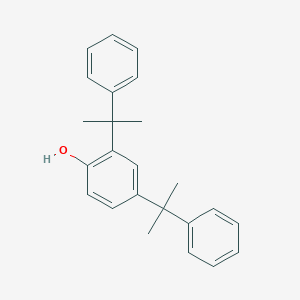
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B160555.png)
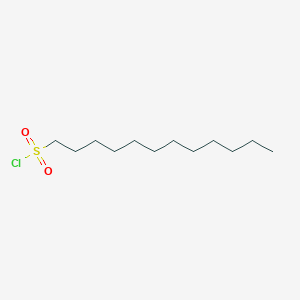
![(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B160558.png)
![1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one](/img/structure/B160559.png)
